molecular formula C11H11N3O3 B13219783 Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13219783
M. Wt: 233.22 g/mol
InChI Key: VEDRSZFBGZXDOU-UHFFFAOYSA-N
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Description

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique imidazo[1,5-a]pyridine core, which is known for its versatility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of ethyl 2-aminopyridine-3-carboxylate with isocyanates under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s imidazo[1,5-a]pyridine core allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate stands out due to its unique imidazo[1,5-a]pyridine core, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from medicinal chemistry to material science, highlights its significance .

Biological Activity

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate (EIC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

EIC belongs to the imidazo[1,5-a]pyridine class of compounds, characterized by a fused bicyclic structure that contributes to its unique biological properties. The compound's structural formula can be represented as follows:

C10H10N2O2\text{C}_\text{10}\text{H}_{\text{10}}\text{N}_2\text{O}_2

This structure is critical for its interaction with biological targets, influencing its pharmacological profile.

Target Interactions
EIC exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound has been shown to inhibit specific bacterial enzymes, which contributes to its antibacterial properties. For instance, it can bind to the active sites of these enzymes, preventing substrate binding and subsequent catalysis, thereby exhibiting antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Cellular Effects
In cellular studies, EIC influences several signaling pathways. It modulates gene expression and affects cellular metabolism, leading to altered cell division and apoptosis in cancer cells. For example, EIC has demonstrated potential in inhibiting proliferation in various cancer cell lines by targeting specific oncogenic pathways .

Stability and Dosage Effects
The stability of EIC under physiological conditions is crucial for its efficacy. Studies indicate that EIC maintains stability at room temperature but may degrade over time, which could affect its biological activity . Furthermore, dosage studies in animal models reveal that lower concentrations of EIC exhibit significant antibacterial activity without notable toxicity, while higher doses may lead to adverse effects .

Metabolic Pathways
EIC undergoes biotransformation through oxidation and conjugation processes. The metabolites formed can exhibit varying degrees of biological activity. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and safety profile of EIC .

Research Findings and Case Studies

Several studies have explored the biological activity of EIC:

  • Antibacterial Activity : A study demonstrated that EIC effectively inhibits the growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a therapeutic agent for bacterial infections .
  • Anticancer Properties : In vitro experiments showed that EIC reduces cell viability in human breast cancer cells (MCF-7) by inducing apoptosis at concentrations above 10 µM. This effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase-3 .
  • Enzyme Inhibition : EIC has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells. This inhibition could contribute to both its antibacterial and anticancer activities .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialE. coliMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)Induces apoptosis
Enzyme InhibitionDihydrofolate reductaseInhibition observed

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10-13-8(9(12)15)7-5-3-4-6-14(7)10/h3-6H,2H2,1H3,(H2,12,15)

InChI Key

VEDRSZFBGZXDOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)C(=O)N

Origin of Product

United States

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